Product packaging for [4-(Fluoromethyl)oxan-4-yl]methanol(Cat. No.:CAS No. 1783691-33-7)

[4-(Fluoromethyl)oxan-4-yl]methanol

Cat. No.: B1457731
CAS No.: 1783691-33-7
M. Wt: 148.18 g/mol
InChI Key: JNQMZCORSJHLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-(Fluoromethyl)oxan-4-yl]methanol (CAS 1783691-33-7) is a synthetically versatile, bifunctional organic building block with the molecular formula C7H13FO2 and a molecular weight of 148.18 g/mol . Its structure is based on an oxane (tetrahydropyran) ring, a common scaffold in medicinal chemistry known for its influence on a compound's pharmacokinetic properties . The key feature of this reagent is the presence of two distinct functional groups—a fluoromethyl group and a hydroxymethyl group—attached to the same carbon atom at the 4-position of the saturated ring. This unique arrangement makes it a valuable intermediate for the exploration of structure-activity relationships (SAR), particularly in the synthesis of more complex molecules for drug discovery programs. The fluorine atom can be used to modulate electronic properties, lipophilicity, and metabolic stability, while the primary alcohol serves as a handle for further chemical derivatization through esterification, etherification, or oxidation. Researchers may employ this compound in the design and synthesis of potential pharmacologically active molecules, including receptor antagonists or agonists, given the documented activity of various oxane and 1,4-dioxane derivatives in such roles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13FO2 B1457731 [4-(Fluoromethyl)oxan-4-yl]methanol CAS No. 1783691-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMZCORSJHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783691-33-7
Record name [4-(fluoromethyl)oxan-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Fluoromethyl Oxan 4 Yl Methanol

Precursor Synthesis and Building Block Strategies

The successful synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol is critically dependent on the strategic design and preparation of key precursors and building blocks. A primary challenge lies in the construction of a molecule that contains the necessary functionalities to form the quaternary center at the C4 position of the oxane ring.

A plausible and versatile building block for this purpose is a substituted homoallylic alcohol. Specifically, a precursor such as 2-(fluoromethyl)but-3-en-1-ol or a derivative thereof would be highly valuable. The synthesis of such precursors can be approached in several ways. One potential route involves the allylation of a fluorinated carbonyl compound. For instance, the reaction of a protected fluoroacetone (B1215716) derivative with an allylmetal reagent could yield a tertiary homoallylic alcohol, which could then be further functionalized.

Another key building block could be derived from 1,3-propanediol (B51772). nih.govnih.govresearchgate.netresearchgate.netnih.gov The two primary hydroxyl groups of 1,3-propanediol offer a scaffold for introducing the necessary substituents. For example, one hydroxyl group could be protected, while the other is oxidized to an aldehyde. This aldehyde could then undergo a fluoromethylenation reaction, followed by further synthetic manipulations to install the vinyl group required for cyclization.

The synthesis of fluorinated building blocks is a field of significant research. For example, methods for the preparation of (S)-4-fluoromethyl-dihydro-furan-2-one have been reported, starting from precursors like dihydroxyacetone or 2-tert-butoxymethyl-oxirane. google.com These chiral lactones could potentially be opened and elaborated to form acyclic precursors suitable for oxane ring formation. The synthesis of 2-amino-2'-bromo-propane-1,3-diol from bronopol (B193717) also highlights methods for creating functionalized propanediol (B1597323) backbones that could be adapted for the synthesis of fluorinated analogues. nveo.org

Formation of the Oxane Ring System

With suitable precursors in hand, the next critical step is the construction of the oxane ring. Several powerful synthetic methodologies can be considered for this transformation.

Cycloaddition Reactions

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a convergent approach to the synthesis of dihydropyran systems, which can then be reduced to the desired oxane. In this context, a reaction between a fluorinated diene and an activated carbonyl compound could be envisioned. The primary challenge in this approach is the synthesis of a suitable 1-fluoro-substituted 1,3-butadiene (B125203) derivative that also contains the precursor to the C4-methanol group. While general, this strategy offers the potential for high stereocontrol in the formation of the heterocyclic ring.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has become a powerful tool for the formation of a wide variety of cyclic systems, including ethers. The application of RCM to the synthesis of this compound would require a diene precursor, specifically a diallyl ether derivative with the fluoromethyl and hydroxymethyl groups at the central carbon. The synthesis of such a diene would likely involve the alkylation of a suitable 1,3-diol derivative with two different allyl halides. While the RCM reaction itself is generally high-yielding and tolerant of many functional groups, the synthesis of the requisite diene precursor presents a significant synthetic hurdle.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are among the most widely used methods for the synthesis of substituted tetrahydropyrans and represent a highly promising strategy for the target molecule.

A particularly relevant method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. unacademy.commdpi.comwikipedia.org For the synthesis of this compound, a Prins cyclization between a 2-(fluoromethyl)-substituted homoallylic alcohol and formaldehyde (B43269) would be a key transformation. unacademy.comnih.gov This reaction would proceed through an oxocarbenium ion intermediate, which is then trapped by the internal olefin to form the tetrahydropyran (B127337) ring, installing a hydroxyl group at the C4 position. Subsequent functional group manipulation would then be required to convert this intermediate to the final product. The reaction conditions for the Prins cyclization can be controlled to favor the formation of the desired tetrahydropyran over other potential products like 1,3-diols or dioxanes. wikipedia.org Lewis acids such as iron(III) chloride have been shown to be effective catalysts for this transformation. nih.gov

Another powerful intramolecular cyclization strategy is haloetherification . This involves the reaction of a homoallylic alcohol with a halogen source, such as N-iodosuccinimide or N-bromosuccinimide. The reaction proceeds via a halonium ion intermediate, which is then attacked by the hydroxyl group to form the oxane ring and a halomethyl group at the C4 position. This 4-halomethyl-4-hydroxytetrahydropyran could then be a versatile intermediate for the synthesis of the target molecule, with the halogen being displaced by fluoride (B91410) and the hydroxyl group being deprotected.

Stereoselective and Enantioselective Synthetic Pathways

The presence of a quaternary stereocenter in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure material.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. In the context of synthesizing the target molecule, a chiral auxiliary could be employed at various stages. For instance, a chiral auxiliary could be attached to an acyclic precursor to direct a diastereoselective aldol (B89426) reaction, which would establish a key stereocenter in the backbone of the molecule prior to cyclization.

Alternatively, a chiral auxiliary could be used to control the stereochemistry of the ring-forming reaction itself. For example, chiral Lewis acids or Brønsted acids can be used to catalyze asymmetric Prins cyclizations, leading to enantioenriched tetrahydropyran products. nih.govnih.gov Recent advances have seen the development of highly effective organocatalysts, such as confined chiral imidodiphosphoric acids, for asymmetric Prins cyclizations. nih.govnih.gov These catalysts can promote the reaction of homoallylic alcohols with aldehydes to afford functionalized tetrahydropyrans with excellent enantioselectivity.

The table below summarizes the key synthetic strategies discussed:

Synthetic Strategy Key Reaction Precursors Advantages Challenges
Precursor Synthesis Allylation, Functionalization of 1,3-diolsFluorinated carbonyls, Allylmetal reagents, 1,3-propanediolAccess to key building blocksSynthesis of highly functionalized and fluorinated precursors
Cycloaddition Hetero-Diels-AlderFluorinated diene, Activated carbonylConvergent, potential for high stereocontrolSynthesis of the required substituted diene
Ring-Closing Metathesis Olefin metathesisDiallyl ether derivativeHigh functional group toleranceSynthesis of the specific diene precursor
Intramolecular Cyclization Prins cyclization, HaloetherificationHomoallylic alcohol, Aldehyde, Halogen sourceWell-established, direct formation of the oxane ringControl of regioselectivity and subsequent functional group manipulations
Stereoselective Synthesis Asymmetric Prins cyclization, Chiral auxiliary-controlled reactionsChiral catalysts, Chiral auxiliariesAccess to enantiomerically pure productDevelopment of specific catalyst/auxiliary for the target system

Asymmetric Catalysis in Carbon-Carbon Bond Formation

The construction of the 4,4-disubstituted oxane (tetrahydropyran) core of this compound presents a significant synthetic challenge. While the target molecule itself is achiral, asymmetric catalysis provides powerful methods for constructing analogous chiral building blocks or for the enantioselective synthesis of complex molecules containing this structural motif. These strategies often focus on the formation of key carbon-carbon bonds that establish the stereochemistry of the molecule.

A notable approach involves the asymmetric allylation of aldehydes. For instance, a two-step process can be employed for the asymmetric construction of 2,6-disubstituted-4-methylene tetrahydropyrans. nih.gov This method begins with the catalytic asymmetric allylation of an aldehyde with a silyl-stannane reagent, using a BINOL-titanium tetraisopropoxide (BITIP) catalyst to produce a nonracemic hydroxy allylsilane with high enantioselectivity. nih.gov Subsequent reaction of this intermediate with a second aldehyde, promoted by a Lewis acid like TMSOTf, leads to a rapid annulation, forming the tetrahydropyran ring. nih.gov The cyclization typically proceeds through a chair-like transition state, resulting in high diastereoselectivity. nih.gov

Ruthenium-catalyzed reactions have also proven effective in the asymmetric synthesis of highly functionalized tetrahydropyrans. One synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor utilized a Ru-catalyzed dynamic kinetic resolution (DKR) reduction to create two adjacent stereocenters in a single step. nih.gov This was followed by a Ru-catalyzed cycloisomerization to form the dihydropyran ring, which could then be further functionalized. nih.gov Such transition-metal-catalyzed methods, including those using rhodium, are pivotal in creating complex heterocyclic structures from simpler starting materials. mdpi.com

Organocatalysis has also emerged as a key strategy for the asymmetric synthesis of tetrahydropyrans. researchgate.net These methods avoid metals and offer a greener alternative for constructing enantiopure heterocycles, which are core structures in many bioactive natural products. researchgate.net

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing complex molecules like substituted oxanes. nih.govrjeid.com Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral compounds and complex intermediates. nih.govrjeid.com

Enzymes sourced from natural product biosynthetic pathways are particularly valuable. For example, cyclases that form heterocycles can be harnessed for synthetic purposes. uni-hannover.de A notable example is the enzyme AmbDH3, an intramolecular Michael-type addition (IMOMA) cyclase, which has been used for the stereoselective formation of tetrahydropyran (THP) rings. acs.org Through systematic optimization, this enzymatic reaction has been scaled to the gram level, demonstrating its utility in preparative synthesis. acs.org The enzyme shows broad substrate specificity while maintaining high stereoselectivity, allowing for the creation of various substituted THPs and other heterocycles like tetrahydrofurans (THFs). uni-hannover.deacs.org

Ketoreductases (KREDs) are another important class of enzymes used in industrial applications. They can reduce prochiral ketones to chiral alcohols with high stereopurity. nih.gov This approach is often combined with other enzymatic or chemical steps. For instance, the synthesis of a gamma-secretase inhibitor employed a transaminase to create a key chiral amine and a KRED for the stereoselective reduction of an α-ketoester, yielding two crucial fragments of the final molecule. nih.gov The use of enzyme kits, which contain a variety of ready-to-use biocatalysts, has further simplified the application of biocatalysis in drug development and the synthesis of active pharmaceutical ingredients. rjeid.com

Introduction of the Fluoromethyl Moiety

The incorporation of a fluoromethyl (CH₂F) group is a critical step in the synthesis of this compound. This moiety can significantly alter a molecule's physicochemical properties. rsc.org The introduction of the CH₂F group can be achieved through several distinct chemical strategies. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While highly reactive agents like elemental fluorine (F₂) exist, modern organic synthesis predominantly uses more stable and safer reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgwikipedia.org These reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), have become workhorses in the field. wikipedia.orgthermofisher.com

The mechanism of electrophilic fluorination is complex and can be substrate-dependent, with debates between an Sₙ2 pathway and a single-electron transfer (SET) process. wikipedia.org These reagents can be used to fluorinate a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, and organometallics. wikipedia.org For instance, α-fluoro-ketones can be prepared by generating an enolate from a ketone, which is then trapped by an electrophilic fluorinating agent. mdpi.com Palladium catalysis can also facilitate the electrophilic fluorination of arylboronic acids using Selectfluor. thermofisher.com Furthermore, innovative methods have been developed that use hydrogen fluoride (HF) as the fluorine source to generate an electrophilic species in situ with a hypervalent iodine compound. mdpi.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common and powerful method for forming carbon-fluorine bonds, typically involving the displacement of a leaving group by a fluoride ion (F⁻) via an Sₙ2 or Sₙ1 mechanism. numberanalytics.com A plausible route to this compound would involve synthesizing the precursor (4-(hydroxymethyl)oxan-4-yl)methanol, converting the primary hydroxyl group to a good leaving group (such as a tosylate or mesylate), and then displacing it with a fluoride source. acsgcipr.org

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these fluoride sources can be hampered by low solubility and high lattice energy, but the use of polar aprotic solvents or phase-transfer catalysts can mitigate these issues. acsgcipr.org Reagents like PyFluor have been developed as stable, low-cost alternatives for the deoxyfluorination of alcohols, minimizing side reactions like elimination. ucla.edu For tertiary alcohols, dehydroxylative fluorination can be achieved using systems like Selectfluor in combination with activating agents. organic-chemistry.org

Radical Fluoromethylation Reactions

Radical reactions provide a complementary approach for installing the fluoromethyl group. nih.gov These methods involve the generation of a fluoromethyl radical (•CH₂F), which can then add to various organic substrates. rsc.org A significant advancement in this area is the generation of fluoromethyl radicals from the readily available and inexpensive fluoroiodomethane (B1339756) (CH₂FI) using visible light and a silane (B1218182) reagent. rsc.orgnih.gov This metal-free method operates via a radical chain process involving halogen atom transfer and can be used to construct C(sp³)–CH₂F bonds. rsc.orgnih.gov

This strategy has been successfully applied in multicomponent reactions, such as the synthesis of complex α-fluoromethyl amines through the addition of the radical to iminium ions. nih.gov It has also been used to create β-fluoromethyl esters and amides from electron-deficient alkenes. nih.gov Other radical fluoromethylation reagents include zinc fluoromethyl sulfinate and various sulfonyl chlorides, which can be activated by copper and visible light. nih.gov These radical methods expand the toolbox for creating fluorinated molecules that may be difficult to access through traditional nucleophilic or electrophilic routes. rsc.orgnih.gov

Functionalization and Derivatization of the Hydroxyl Group

The primary hydroxyl group in this compound serves as a versatile handle for further chemical modification. The selective transformation of this group, especially in the presence of other functionalities, is a key aspect of synthetic chemistry. nih.gov

Standard transformations for a primary alcohol include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) are often employed, particularly in carbohydrate chemistry, to achieve regioselectivity. nih.gov

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant can selectively oxidize primary alcohols to aldehydes, even in the presence of secondary alcohols. nih.gov

Conversion to Leaving Groups: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide to facilitate subsequent nucleophilic substitution reactions. nih.gov

In a related context, methanol (B129727) itself can be derivatized using a pyran compound, 3,4-dihydro-2H-pyran, under acidic conditions to form 2-methoxytetrahydropyran. nih.gov This type of reaction highlights the reactivity of hydroxyl groups with activated pyran systems and is a common strategy for protecting alcohols in multi-step syntheses.

Alcohol Protection and Deprotection Methodologies

In the multistep synthesis of complex molecules like this compound, the strategic protection of the primary alcohol is crucial to prevent undesired side reactions. bham.ac.uk The choice of a suitable protecting group is governed by its stability under various reaction conditions and the ease of its selective removal. bham.ac.uk

Commonly employed protecting groups for primary alcohols include silyl ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS). uobaghdad.edu.iq These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine. mdpi.org The relative stability of silyl ethers can be tuned; for instance, TBDMS ethers are more stable to a wider range of conditions than TMS ethers. organic-chemistry.org Deprotection is generally achieved under mild acidic conditions or by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). uobaghdad.edu.iq

Benzyl (B1604629) ethers are another robust option for alcohol protection, formed by the reaction of the alcohol with a benzyl halide in the presence of a base. bham.ac.uk A key advantage of benzyl ethers is their stability to many reagents and their facile removal by catalytic hydrogenolysis, a condition that is orthogonal to the cleavage of many other protecting groups. bham.ac.ukuobaghdad.edu.iq

The selection of a protecting group strategy is critical, especially when dealing with polyfunctional molecules. The ability to selectively protect one alcohol in the presence of others, or to deprotect a specific group without affecting others, is a cornerstone of modern organic synthesis. mdpi.orgnih.gov

Table 1: Representative Protecting Groups for Primary Alcohols and Their Cleavage Conditions

Protecting GroupReagents for ProtectionCleavage ConditionsReference
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or AcOH/H₂O organic-chemistry.org
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C, EtOH bham.ac.uk
Trityl (Tr)Tr-Cl, Pyridine (B92270)Mild acid (e.g., formic acid) uobaghdad.edu.iqmdpi.org

Conversions to Ethers, Esters, and Other Functional Handles

The primary alcohol of this compound serves as a versatile handle for the introduction of other functional groups, such as ethers and esters, which can be pivotal for modulating the compound's physicochemical properties.

Ether Synthesis:

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wordpress.com In the context of this compound, the alcohol can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with an alkyl halide to yield the desired ether. wordpress.com This method is particularly suitable for primary alcohols as it proceeds via an SN2 mechanism, minimizing the risk of elimination side reactions that can occur with secondary and tertiary alcohols. wordpress.com

Acid-catalyzed dehydration of alcohols can also produce symmetrical ethers, though this method is generally less controlled and can lead to alkene formation, especially at higher temperatures. masterorganicchemistry.com

Ester Synthesis:

Esterification is a common transformation for primary alcohols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a straightforward method. acs.org However, for more sensitive or sterically hindered substrates, milder conditions are often preferred. quora.comquora.com

A highly efficient alternative is the reaction of the alcohol with an acyl chloride or an acid anhydride. acs.org These reactions are typically faster and can be carried out under milder conditions, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. acs.org For sterically hindered alcohols, specific coupling reagents such as those based on benzotriazole (B28993) can be effective. researchgate.net

Table 2: Illustrative Conditions for Ether and Ester Formation from Primary Alcohols

TransformationReagents and ConditionsProduct TypeReference
Williamson Ether Synthesis1. NaH, THF; 2. R-XAlkyl Ether wordpress.com
Fischer EsterificationR'-COOH, H₂SO₄ (cat.), heatEster acs.org
Acylation with Acyl ChlorideR'-COCl, Pyridine, CH₂Cl₂Ester acs.org

Process Development and Scalable Synthesis Optimization

The transition from a laboratory-scale synthesis to a large-scale, economically viable process requires meticulous optimization of the entire synthetic route. africanjournalofbiomedicalresearch.com Key considerations in the process development for a molecule like this compound include the cost and availability of starting materials, the efficiency and safety of each synthetic step, and the ease of purification of intermediates and the final product. nih.gov

Route Design and Optimization:

Optimization of reaction conditions is a critical aspect of process development. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. africanjournalofbiomedicalresearch.com The use of design of experiments (DoE) can be a powerful tool in systematically exploring the reaction parameter space.

Scalable Synthesis and Purification:

Scaling up a synthesis can present challenges such as heat transfer, mixing efficiency, and the handling of large quantities of materials. springerprofessional.de The choice of solvents and reagents must be made with scalability and safety in mind. For instance, highly volatile or toxic solvents may be replaced with safer alternatives. The development of scalable purification methods, such as crystallization, is often preferred over chromatography for large-scale production due to cost and efficiency. nih.gov

The synthesis of fluorinated compounds, in particular, requires careful consideration of the reagents used, as some fluorinating agents can be hazardous. nih.gov The development of robust and safe protocols for handling such reagents is paramount in a manufacturing setting. tandfonline.comalfa-chemistry.comossila.com The use of flow chemistry can offer advantages in terms of safety and scalability for certain reactions. springerprofessional.despringerprofessional.de

Chemical Reactivity and Transformation Pathways of 4 Fluoromethyl Oxan 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a versatile functional handle, capable of undergoing a variety of transformations. However, its reactivity in [4-(Fluoromethyl)oxan-4-yl]methanol is expected to be tempered by the steric bulk of the surrounding quaternary center, akin to the reactivity of neopentyl alcohols. pressbooks.pubyoutube.com

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to its poor leaving group nature (OH⁻ is a strong base). libretexts.orgmsu.edu Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions.

Common strategies involve protonation in the presence of strong acids or conversion to a better leaving group, such as a tosylate or a halide.

Conversion to Alkyl Halides: Reaction with hydrogen halides (HX) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) is a standard method for converting alcohols to alkyl halides. pressbooks.pub However, the neopentyl-like structure of this compound suggests that Sₙ2 reactions will be extremely slow due to steric hindrance. quora.compbworks.com Sₙ1 reactions, on the other hand, would proceed via a highly unstable primary carbocation, which is also unfavorable. youtube.com Rearrangement of the carbocation, if formed, could lead to a mixture of products. A plausible approach would involve the use of reagents like the Appel reaction (PPh₃/CX₄) which can proceed under milder conditions.

Formation of Ethers (Williamson Ether Synthesis): The synthesis of ethers can be achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. youtube.comlibretexts.orgmasterorganicchemistry.com The steric hindrance around the hydroxyl group in this compound might slow down the reaction, but it is expected to be a viable pathway, especially with less sterically demanding alkyl halides. organic-chemistry.org

Esterification: The formation of esters through reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives like acid chlorides or anhydrides is a fundamental reaction of alcohols. britannica.com Fischer esterification is an equilibrium process and might require forcing conditions. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) would likely be a more efficient method.

Table 1: Predicted Nucleophilic Substitution Reactions of the Hydroxyl Group

Reaction TypeReagentExpected ProductPredicted Conditions & Notes
HalogenationPBr₃4-(Bromomethyl)-4-(fluoromethyl)oxaneModerate to high temperature; potential for slow reaction rates due to steric hindrance.
Ether Synthesis1. NaH2. CH₃I4-(Fluoromethyl)-4-(methoxymethyl)oxaneRoom temperature to gentle heating; reaction rate may be influenced by the steric bulk of the electrophile.
EsterificationAcetic anhydride, Pyridine (B92270)[4-(Fluoromethyl)oxan-4-yl]methyl acetateRoom temperature; pyridine acts as a catalyst and scavenges the HCl byproduct.

The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid. The steric hindrance may affect the rate of oxidation. researchgate.net

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are expected to convert the primary alcohol to the corresponding aldehyde, [4-(fluoromethyl)oxan-4-carbaldehyde]. masterorganicchemistry.comlibretexts.org These reagents are known for their ability to oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are predicted to oxidize the primary alcohol directly to the carboxylic acid, [4-(fluoromethyl)oxan-4-carboxylic acid]. masterorganicchemistry.comwikipedia.org

Reduction of the hydroxyl group to a methyl group is a challenging transformation that would require its conversion to a good leaving group followed by reduction, for instance, with a hydride reagent like lithium aluminum hydride. rutgers.edu

Table 2: Predicted Oxidation Reactions of the Hydroxyl Group

ProductReagentPredicted Conditions & Notes
[4-(Fluoromethyl)oxan-4-carbaldehyde]Pyridinium chlorochromate (PCC)Anhydrous dichloromethane (B109758) (DCM) at room temperature.
[4-(Fluoromethyl)oxan-4-carboxylic acid]Potassium permanganate (KMnO₄)Basic aqueous solution, followed by acidic workup.

The hydroxyl group can participate in various condensation and coupling reactions.

Aldol-Type Condensations: While the alcohol itself doesn't directly participate in aldol (B89426) condensations, its oxidation product, the aldehyde, would be a key substrate for such reactions. sigmaaldrich.comyoutube.com The resulting aldehyde could react with enolates to form β-hydroxy carbonyl compounds.

Coupling Reactions: The alcohol could be converted to a leaving group (e.g., tosylate or halide) and then used in cross-coupling reactions to form new carbon-carbon bonds.

Transformations of the Fluoromethyl Group

The fluoromethyl group is generally stable, but the fluorine atom can influence the reactivity of the adjacent methylene (B1212753) group and the C-F bond itself can be a target for specific transformations.

The electron-withdrawing nature of the fluorine atom can acidify the protons on the fluoromethyl carbon, although this effect is less pronounced than in di- or trifluoromethyl groups. rsc.org This could potentially facilitate deprotonation under very strong basic conditions, leading to a fluorinated carbanion intermediate that could participate in subsequent reactions. However, this is generally a difficult transformation. rsc.org

More commonly, the fluorine atom can influence the regioselectivity of nearby reactions. The C-F bond is exceptionally strong and typically unreactive under standard nucleophilic substitution conditions. technologynetworks.com

Radical reactions offer a potential pathway to functionalize the fluoromethyl group. youtube.comchemistrystudent.commasterorganicchemistry.com

Radical Halogenation: Free radical halogenation (e.g., with Cl₂ or Br₂ under UV light) could potentially lead to substitution of a hydrogen atom on the fluoromethyl group. ucr.edu However, such reactions often lack selectivity and could lead to a mixture of products, including substitution at other positions on the oxane ring. missouri.edu

Radical Additions: The generation of a radical at the fluoromethyl carbon could be achieved using radical initiators. This radical could then participate in addition reactions to alkenes or alkynes. mdpi.com The stability of the monofluoromethyl radical is a key factor in these reactions. rsc.org

Reactivity of the Oxane Ring

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in a vast number of biologically active natural products. nih.gov Its reactivity is a cornerstone of synthetic organic chemistry, providing pathways to both cyclic and acyclic structures with controlled stereochemistry.

Ring-Opening Reactions

The oxane ring, while generally more stable than smaller cyclic ethers like oxiranes and oxetanes, can undergo ring-opening reactions under specific conditions, typically facilitated by acid catalysis. nih.govnih.govresearchgate.net The presence of the ether oxygen allows for protonation, which activates the ring towards nucleophilic attack. youtube.com This process can lead to the formation of 5-hydroxypentanal (B1214607) or its derivatives. wikipedia.org

The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. In the case of this compound, the presence of substituents at the C4 position can direct the cleavage. Lewis acids are often employed to promote these reactions, and the choice of acid can influence the outcome. beilstein-journals.orgacs.org For instance, the combination of a Lewis acid with a reducing agent can lead to reductive cleavage of the acetal, a common transformation for THP-protected alcohols. researchgate.net

Reaction Type Reagents Product Type Key Features
Acid-Catalyzed HydrolysisH₃O⁺1,5-diol derivativeCleavage of the ether linkage.
Reductive CleavageLewis Acid (e.g., AlCl₃), Hydride Source (e.g., LiAlH₄)Acyclic alcoholRegioselectivity can be controlled. researchgate.net
Nickel-Catalyzed Cross-CouplingNi(cod)₂, Ligand, Grignard ReagentAcyclic alcohol with new C-C bondStereospecific ring-opening. acs.org

This table provides a summary of potential ring-opening reactions for oxane rings.

Functionalization of Ring Carbons

Functionalization of the saturated carbon atoms of the oxane ring, particularly through C-H activation, represents a powerful and atom-economical strategy for creating structural diversity. nih.govyoutube.com This approach avoids the need for pre-installed leaving groups and directly converts unreactive C-H bonds into new functionalities. nih.gov

Palladium-catalyzed C-H activation has emerged as a significant method for the anomeric C(sp³)-H activation of tetrahydropyrans, allowing for the synthesis of C-aryl glycosides. acs.orgscripps.edu Furthermore, radical-mediated reactions, such as C-H xanthylation, offer a platform for the functionalization of unactivated C-H bonds in complex molecules, including those with steroidal frameworks. nih.gov This method can exhibit high site- and diastereoselectivity. nih.gov

Functionalization Strategy Catalyst/Reagent Bond Formed Comments
Oxidative C-H Bond ActivationDDQC-CForms oxocarbenium ion intermediate. nih.gov
Palladium-Catalyzed C-H ActivationPd catalyst, LigandC-ArylEnables synthesis of C-glycosides. acs.org
C-H XanthylationRadical InitiatorC-SAllows for subsequent conversion to hydroxyl or other groups. nih.gov

This table outlines strategies for the functionalization of the oxane ring carbons.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic tools. jocpr.comlongdom.org The aldehyde or ketone functionality, which can be derived from the primary alcohol of this compound through oxidation, is a common component in many MCRs.

The Passerini reaction, for example, is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.netorganic-chemistry.org The incorporation of the [4-(Fluoromethyl)oxan-4-yl] moiety into the aldehyde component would allow for the rapid generation of complex molecules bearing this substituted oxane ring. nih.gov Similarly, the Ugi reaction, a four-component reaction, provides access to α-acylaminoamides and offers another avenue for diversification. rsc.orgnih.gov

The Prins reaction, another powerful cyclization, can be considered a type of MCR and is widely used for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgnih.gov While this compound itself is already a tetrahydropyran, derivatives of it could potentially participate in further Prins-type cyclizations or related reactions.

MCR Name Reactant Types Product Scaffold Potential for Incorporation
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideOxidation of the primary alcohol to an aldehyde. wikipedia.orgorganic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-AcylaminoamideOxidation of the primary alcohol to an aldehyde. rsc.orgnih.gov
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneOxidation of the primary alcohol to an aldehyde.
Hantzsch Dihydropyridine SynthesisAldehyde, 2 eq. β-Ketoester, AmmoniaDihydropyridineOxidation of the primary alcohol to an aldehyde. nih.gov

This table illustrates the potential of incorporating this compound into various multi-component reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in the synthesis of complex molecules containing the oxane scaffold. nih.govwhiterose.ac.uk

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary alcohol can be selectively oxidized in the presence of the ether linkage of the oxane ring.

Regioselectivity is crucial in ring-opening reactions of substituted oxanes. researchgate.netyoutube.com The site of nucleophilic attack is influenced by both steric and electronic factors. For instance, in acid-catalyzed openings of epoxides, which share some mechanistic principles, the nucleophile may attack the more substituted carbon due to the development of carbocation character. youtube.com In the case of the oxane ring in this compound, the substitution at C4 would significantly influence the regiochemical outcome of any ring-opening process.

Stereoselectivity in reactions involving the oxane ring is often governed by the adoption of a stable chair-like transition state. nih.gov The Prins cyclization, for example, is known for its high diastereoselectivity, which can be controlled by the choice of catalyst and reaction conditions. beilstein-journals.orgresearchgate.netorganic-chemistry.org The predictable conformations of substituted tetrahydropyrans can also be exploited to direct the stereochemical outcome of subsequent functionalization reactions. nih.gov For instance, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the highly diastereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Intermediates

The identification of transient species formed during a chemical reaction is a cornerstone of mechanistic investigation. For reactions involving [4-(Fluoromethyl)oxan-4-yl]methanol, various intermediates can be postulated and studied depending on the reaction type, such as oxidation, etherification, or tosylation.

In an acid-catalyzed etherification, the primary alcohol would initially be protonated by the acid catalyst to form an oxonium ion. This protonation converts the poor hydroxyl leaving group into a good leaving group, water. Computational studies on the etherification of primary alcohols in acidic conditions support the formation of such activated complexes with the proton. researchgate.net

During an oxidation reaction, for instance with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the initial step involves the formation of a chromate (B82759) ester. libretexts.org This intermediate is formed by the attack of the alcohol's oxygen on the chromium atom, followed by proton transfer and displacement of a chloride ion. libretexts.org The structure of this intermediate is critical for the subsequent elimination step that forms the aldehyde product.

In reactions where the tetrahydropyran (B127337) ring participates, such as acid-catalyzed ring-opening, an oxonium ylide intermediate can be formed. This occurs through the interaction of the ether oxygen with a Lewis acid, which activates the C-O bond for subsequent nucleophilic attack. mdpi.comresearchgate.net

Determination of Rate-Limiting Steps

Identifying the slowest step in a reaction sequence, the rate-limiting step, is key to understanding and optimizing reaction kinetics. This is often achieved through kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope.

For the oxidation of this compound to the corresponding aldehyde, the cleavage of the C-H bond on the carbon bearing the hydroxyl group is generally the rate-limiting step. This is supported by studies on the oxidation of other alcohols, where a significant primary kinetic isotope effect is observed when the hydrogen on the α-carbon is replaced by deuterium. libretexts.orglibretexts.org For example, in the chromic acid oxidation of secondary alcohols, a substantial KIE indicates that the C-H bond is broken in the slow step of the reaction. libretexts.orgacs.org The presence of the electron-withdrawing fluoromethyl group would likely influence the stability of the transition state and thus the magnitude of the KIE.

In the case of an SN2-type etherification, such as the Williamson ether synthesis, the rate-limiting step is the nucleophilic attack of the alkoxide on the alkyl halide. fluorine1.ru The steric hindrance around the primary alcohol in this compound is a significant factor to consider. However, for a primary alcohol, this step is generally favorable.

For tosylation reactions, the mechanism can vary. In some cases, the formation of a sulfene (B1252967) intermediate can be rate-limiting, especially in the presence of a base. echemi.com However, for the tosylation of most alcohols, the rate-determining step is the nucleophilic attack of the alcohol on the tosyl chloride.

To illustrate the expected kinetic isotope effects for the oxidation of this compound, a hypothetical data table is presented below.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) for the Oxidation of this compound at 25°C

Isotopically Labeled PositionkH/kDPostulated Rate-Limiting Step
α-CH2OH6.5C-H bond cleavage at the carbinol carbon
F-CH2-1.1Secondary KIE, C-H bond not broken in rate-limiting step

Investigation of Transition State Structures

The transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. Computational chemistry plays a pivotal role in modeling these structures.

For the dehydration of alcohols, which proceeds via an E1 or E2 mechanism, density functional theory (DFT) calculations can be used to determine the geometries and energies of the transition states. acs.orgrsc.org In an E1 mechanism involving this compound, the transition state for the formation of the carbocation would be stabilized by the solvent. The electron-withdrawing fluoromethyl group would likely destabilize a developing positive charge on the adjacent carbon, making an E2-like transition state more plausible under certain conditions.

In a study on the dehydration of ethanol (B145695) catalyzed by a Lewis acid, DFT calculations revealed the structure of the transition state for the β-elimination. rsc.org Similar computational approaches could be applied to this compound to understand how the fluoromethyl group and the oxane ring influence the transition state geometry and activation energy.

For the self-reaction of peroxy radicals, which can lead to the formation of an alcohol and a carbonyl compound, the transition states for the hydrogen-shift reactions have been computationally investigated. nih.gov These studies provide a framework for understanding the transition states in oxidation reactions of this compound that may proceed through radical pathways.

A hypothetical table of calculated activation energies for a reaction of this compound is provided below to illustrate the kind of data obtained from such investigations.

Table 2: Hypothetical Calculated Activation Energies (ΔG) for the Acid-Catalyzed Dehydration of this compound

Proposed MechanismTransition StateCalculated ΔG (kcal/mol)
E1Formation of primary carbocation35.2
E2Concerted elimination with water as base28.5

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

The choice of catalyst and solvent can dramatically alter the course and rate of a reaction.

Catalysis:

Lewis acids are known to catalyze a variety of reactions involving alcohols and ethers. wikipedia.org For instance, the ring-opening of tetrahydropyran can be initiated by Lewis acids, which coordinate to the ether oxygen and activate the C-O bond. mdpi.comresearchgate.net Similarly, in the etherification or esterification of this compound, a Lewis acid could activate the alcohol towards nucleophilic attack. The choice of Lewis acid can also influence the selectivity of the reaction. wikipedia.org For example, copper(II) triflate has been shown to be an effective catalyst for the dehydration of primary alcohols. rsc.org

In the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, a Cu-ZnO/Al2O3 catalyst was used, highlighting the role of synergistic metal and acid sites in promoting the desired transformation. mdpi.comresearchgate.net This suggests that bifunctional catalysts could be effective for reactions involving the oxane ring of this compound.

Solvent Environment:

The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as remarkable solvents that can enhance the reactivity and selectivity of various transformations, including C-H activation reactions. rsc.orgrsc.orgresearchgate.net Their strong hydrogen-bond-donating ability can stabilize anionic intermediates and transition states. researchgate.net

In the context of this compound, using a fluorinated solvent could have a significant impact on reaction rates and mechanisms. For example, in an SN1-type reaction, a highly ionizing solvent would stabilize the carbocationic intermediate. In contrast, a non-polar aprotic solvent would favor an SN2 pathway.

The effect of mixed aqueous solvents on the kinetics of acid-catalyzed alcohol dehydration has been studied using a combination of DFT and molecular dynamics (MD). acs.org These studies show that the solvent composition can significantly alter the reaction free energy profiles by changing the solvation of the reaction intermediates and transition states. acs.org

The following table provides a hypothetical illustration of how the solvent could influence the rate constant of a reaction involving this compound.

Table 3: Hypothetical Rate Constants for the Tosylation of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Relative Rate Constant (krel)
Hexane1.91
Dichloromethane (B109758)9.125
Acetonitrile (B52724)37.5150
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.7500

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

The electronic structure of [4-(Fluoromethyl)oxan-4-yl]methanol is characterized by the interplay of the electron-withdrawing fluorine atom, the polar hydroxyl group, and the oxane ring. DFT calculations can be employed to analyze the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate electrostatic potential (ESP) maps.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-9.8Localized on hydroxyl and ether oxygen atoms
LUMO2.1Distributed around the fluoromethyl group
HOMO-LUMO Gap11.9Indicator of chemical reactivity and stability

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Computational studies on monosubstituted tetrahydropyrans have shown a preference for the substituent to be in the equatorial position to minimize steric hindrance. acs.org For this compound, DFT calculations would be used to perform a conformational search to identify the global minimum energy structure and the relative energies of other stable conformers. It is anticipated that the conformer with both the fluoromethyl and hydroxymethyl groups in equatorial-like positions relative to the chair conformation of the oxane ring would be the most stable.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)
1 (Global Minimum)Fluoromethyl (equatorial), Hydroxymethyl (equatorial)0.00
2Fluoromethyl (axial), Hydroxymethyl (equatorial)2.5
3Fluoromethyl (equatorial), Hydroxymethyl (axial)2.8
4Fluoromethyl (axial), Hydroxymethyl (axial)5.5

Note: These are hypothetical energy values to illustrate the expected conformational preferences.

Quantum chemical calculations can model the pathways of chemical reactions involving this compound, such as its oxidation, dehydration, or substitution reactions. By mapping the potential energy surface, transition states can be located, and activation energy barriers can be calculated.

For instance, modeling the dehydration of the primary alcohol would involve calculating the energy profile for the elimination of a water molecule to form an alkene. The presence of the electron-withdrawing fluoromethyl group may influence the reaction mechanism and the stability of any charged intermediates. Studies on fluorinated alcohols have shown that the acidity of the hydroxyl proton is increased, which could affect base-catalyzed reactions. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound in a solvent over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, an MD simulation would show the dynamic equilibrium between different chair and boat conformations of the oxane ring and the rotation of the substituent groups. These simulations are crucial for understanding how the molecule behaves in a realistic environment and for calculating properties that depend on an ensemble of conformations. nih.govunamur.be

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies for Structural Interpretation)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for the structural elucidation of new compounds.

DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govresearchgate.net The accuracy of these predictions has significantly improved, and they can help in assigning the peaks in an experimental spectrum. nih.gov The predicted chemical shifts would be sensitive to the conformation of the molecule, and therefore, calculations are often performed on the lowest energy conformer or as an average over several low-energy conformers.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculated frequencies can be compared with experimental spectra to identify characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-F stretch of the fluoromethyl group, and the C-O stretches of the ether and alcohol.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - CH₂OH~3.6
¹³C NMRChemical Shift (ppm) - C-F~85
¹⁹F NMRChemical Shift (ppm) - CH₂F~-215
IRVibrational Frequency (cm⁻¹) - O-H stretch~3400
IRVibrational Frequency (cm⁻¹) - C-F stretch~1100

Note: These are representative values based on typical ranges for similar functional groups. youtube.com

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a compound like this compound, QSRR models could be developed to predict its reactivity in a particular class of reactions based on calculated molecular descriptors.

These descriptors can be derived from quantum chemical calculations and include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. For example, a QSRR model could be built to predict the rate of a reaction for a series of related fluorinated oxanes by correlating the reaction rate with descriptors such as the HOMO-LUMO gap or the charge on a particular atom. While specific QSRR studies on this molecule are not available, the principles have been applied to predict properties like the octanol-water partition coefficient (logP) for fluorinated compounds. mdpi.com

In Silico Design of Novel Derivatives and Analogues

The in silico design of novel chemical entities represents a cornerstone of modern medicinal chemistry, enabling the rational and accelerated development of molecules with desired biological activities. For the scaffold this compound, computational and theoretical chemistry studies are pivotal in exploring its potential for therapeutic applications. While specific and detailed research findings on the in silico design of derivatives for this particular compound are not extensively documented in publicly available literature, the established principles of computational drug design provide a clear framework for the rational design of its analogues.

The process of designing novel derivatives of this compound would hypothetically commence with the identification of a specific biological target, such as an enzyme or a receptor implicated in a disease pathway. Following the identification of the target, a combination of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, would be employed to guide the structural modifications of the parent molecule.

Molecular docking simulations would be utilized to predict the binding orientation and affinity of potential derivatives within the active site of the target protein. This allows for a virtual screening of a library of designed compounds to prioritize those with the most favorable interactions. Concurrently, QSAR models can be developed to establish a mathematical relationship between the structural features of the compounds and their biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of yet-to-be-synthesized derivatives, thereby streamlining the design process. nih.govpensoft.net

The design of novel derivatives would focus on systematic modifications of the this compound scaffold. These modifications could include:

Alterations to the fluoromethyl group: Substitution of the fluorine atom with other halogens or small functional groups to modulate electronic properties and potential interactions with the target.

Modification of the hydroxyl group: Esterification, etherification, or replacement with other functional groups to explore different hydrogen bonding patterns and to influence pharmacokinetic properties.

Introduction of substituents on the oxane ring: Addition of various chemical moieties at different positions of the tetrahydropyran (B127337) ring to enhance binding affinity and selectivity.

A hypothetical virtual screening library of this compound derivatives is presented below, illustrating the types of structural modifications and the computational data that would be generated to evaluate their potential.

Compound IDStructural ModificationPredicted Binding Affinity (kcal/mol)Predicted ADMET Score
REF-001This compound (Parent Compound)-6.50.85
MOD-001Substitution of -F with -Cl-7.20.82
MOD-002Esterification of -OH with acetic acid-6.80.75
MOD-003Etherification of -OH with a methyl group-6.70.88
MOD-004Introduction of a phenyl group at the 2-position of the oxane ring-8.10.65
MOD-005Replacement of -CH2OH with a carboxylic acid group-7.50.91

The data presented in the table is purely illustrative of the type of output generated from in silico studies and is not based on experimentally verified results. The "Predicted Binding Affinity" represents the output from molecular docking simulations, with more negative values indicating a stronger predicted interaction with the hypothetical target. The "Predicted ADMET Score" is a composite score from computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compounds.

Through such a systematic in silico approach, a large number of potential derivatives can be evaluated computationally, and only the most promising candidates are selected for chemical synthesis and subsequent biological testing. This rational design strategy significantly reduces the time and resources required for the discovery of new drug candidates. The insights gained from these computational studies, such as the key structural features responsible for binding, can provide a deeper understanding of the structure-activity relationships and guide further optimization efforts. orientjchem.orgmdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Research Applications

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "[4-(Fluoromethyl)oxan-4-yl]methanol." It provides an exceptionally accurate measurement of the compound's mass-to-charge ratio (m/z), which is crucial for determining its elemental composition and confirming its identity. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are typically used to achieve the necessary resolution.

During the synthesis of "this compound," HRMS can be coupled with rapid sampling techniques for real-time reaction monitoring. walisongo.ac.idnih.gov This allows chemists to track the consumption of starting materials and the formation of the product and any intermediates or by-products. nih.govdurham.ac.uk For product confirmation, a sample is analyzed to obtain its exact mass. The molecular formula of this compound is C₇H₁₃FO₂, corresponding to a calculated monoisotopic mass of 148.0899 g/mol . biosynth.com HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, typically observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode.

Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule, which would likely produce the protonated species [C₇H₁₄FO₂]⁺ with a calculated m/z of 149.0972. Fragmentation analysis (MS/MS) can further corroborate the structure. Expected fragmentation pathways for the [M+H]⁺ ion would include the loss of a water molecule (H₂O), the loss of the hydroxymethyl group (•CH₂OH), or cleavage of the oxane ring.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺149.0972
[M+Na]⁺171.0792
[M-H₂O+H]⁺131.0867

This interactive table provides the predicted exact mass for common adducts and fragments of this compound, which are key identifiers in HRMS analysis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule. jeolusa.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). For "this compound," one would expect to see signals for the two sets of diastereotopic protons on the oxane ring, a signal for the hydroxymethyl (CH₂OH) protons, and a characteristic doublet for the fluoromethyl (CH₂F) group, which is split by the adjacent fluorine atom (²JHF). The hydroxyl proton may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Key signals would include those for the four distinct carbons of the oxane ring (one of which is a quaternary carbon), the hydroxymethyl carbon, and the fluoromethyl carbon. The signal for the fluoromethyl carbon will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF). jeolusa.com

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. aiinmr.com The spectrum for this compound would show a single resonance, which would be split into a triplet by the two adjacent protons of the fluoromethyl group (²JHF). aiinmr.com This provides direct evidence for the -CH₂F moiety.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

AtomNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂F¹H~4.5d²JHF ≈ 47
-CH₂OH¹H~3.6s
-OH¹HVariablebr s
Oxane CH₂¹H~3.7 (axial), ~3.5 (equatorial)m
Oxane CH₂¹H~1.7 (axial), ~1.6 (equatorial)m
-CH₂F¹³C~85d¹JCF ≈ 170
-C(CH₂F)(CH₂OH)¹³C~75t²JCF ≈ 20
-CH₂OH¹³C~65t³JCF ≈ 5
Oxane C-O¹³C~68s
Oxane C-C¹³C~35s
-CH₂F ¹⁹F~ -230t²JHF ≈ 47

This interactive table presents plausible NMR data based on known values for similar structural motifs. These values serve as a guide for spectral interpretation.

Two-dimensional NMR experiments are essential for assembling the molecular fragments identified in 1D spectra into a complete and unambiguous structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound," COSY would show correlations between the geminal and vicinal protons within the oxane ring, confirming the ring structure.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edugithub.io It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is crucial for identifying quaternary carbons and connecting different spin systems. For instance, HMBC would show correlations from the fluoromethyl protons to the quaternary C4 carbon and the hydroxymethyl carbon, and from the hydroxymethyl protons to C4 and the fluoromethyl carbon, thereby confirming the connectivity at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry, such as the axial or equatorial orientation of substituents on the oxane ring.

Chromatographic Techniques for Separation and Purity Determination in Synthetic Research

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, reagents, and by-products, as well as for determining its final purity.

HPLC is a primary technique for the purity analysis of non-volatile or thermally sensitive compounds like "this compound." Given its polar nature due to the hydroxyl group and the ether linkage, reversed-phase HPLC is a suitable approach.

A C18 or C8 column could be used, but specialized columns designed for polar analytes, such as polar-embedded or polar-endcapped phases, might provide better peak shape and retention. chromatographyonline.comhplc.euchromatographyonline.com Fluorinated stationary phases could also be explored to leverage potential fluorous interactions. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or additive to ensure reproducible results. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components of a reaction mixture. Detection is commonly achieved using a UV detector if impurities are chromophoric, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. 50megs.com The direct analysis of "this compound" by GC could be challenging due to its polarity and hydrogen-bonding capability from the hydroxyl group, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot injection port. chromatographyonline.comresearchgate.netcloudfront.net

To overcome these issues, derivatization is often employed. phenomenex.blogresearchgate.netnih.gov The hydroxyl group can be converted into a less polar and more volatile functional group, such as a trimethylsilyl (B98337) (TMS) ether. phenomenex.blog This process, known as silylation, replaces the active hydrogen of the alcohol with a non-polar TMS group, increasing volatility and improving chromatographic performance. phenomenex.blog The derivatized sample can then be analyzed on a standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) with flame ionization detection (FID) or mass spectrometry (GC-MS) for purity assessment and quantification of volatile impurities. webassign.nettruman.edupeakscientific.com

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers. In the absence of specific experimental crystallographic data for this compound, its structural parameters can be inferred by examining related structures and considering the stereochemical impact of the fluoromethyl group.

The oxane ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. For (oxan-4-yl)methanol, the hydroxymethyl group would preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. The introduction of a fluoromethyl group at the C4 position, alongside the existing methanol group, creates a quaternary center. The spatial arrangement of these two substituents will be dictated by a combination of steric hindrance and electronic effects.

Computational modeling and data from analogous substituted oxanes suggest that the fluoromethyl and hydroxymethyl groups will arrange themselves to minimize steric repulsion. The chair conformation of the oxane ring is expected to be preserved. The determination of the absolute configuration would require the synthesis of an enantiomerically pure sample and subsequent crystallographic analysis.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules.
Space GroupP2₁/c or PbcaCommon for racemic mixtures of chiral compounds.
a (Å)10-15Inferred from related oxane structures.
b (Å)5-10Inferred from related oxane structures.
c (Å)15-20Inferred from related oxane structures.
β (°)90-105 (for monoclinic)Inferred from related oxane structures.
V (ų)1000-1500Calculated from predicted cell parameters.
Z4 or 8Number of molecules in the unit cell.
Density (calc) (g/cm³)1.2-1.4Based on molecular weight and predicted cell volume.
Hydrogen BondingIntermolecular O-H···O and potentially O-H···FExpected due to the presence of hydroxyl and fluorine groups.

Note: These values are predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive determination.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and can be a powerful tool for monitoring the progress of chemical reactions.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. By comparing with the known spectrum of (oxan-4-yl)methanol, the influence of the fluoromethyl group can be predicted.

The most prominent feature will be the broad O-H stretching band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. The C-H stretching vibrations of the oxane ring and the methylene (B1212753) groups will appear in the 3000-2850 cm⁻¹ range. The introduction of the highly electronegative fluorine atom is expected to induce a shift in the C-F stretching vibration, which typically appears in the 1100-1000 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the oxane ring and the primary alcohol will be observed in the 1150-1050 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information to FT-IR. The C-C and C-H vibrations of the oxane ring are expected to produce strong signals in the Raman spectrum. The symmetric C-F stretching vibration may also be Raman active. The O-H stretching band is typically weak in Raman spectra.

Reaction Progress Monitoring:

Both FT-IR and Raman spectroscopy can be effectively utilized to monitor the synthesis of this compound. For instance, in a reaction involving the introduction of the fluoromethyl group to a precursor, the appearance of the characteristic C-F stretching band would signify the formation of the desired product. Similarly, the disappearance of reactant-specific peaks would indicate the completion of the reaction.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

Functional Group(Oxan-4-yl)methanol (Experimental FT-IR) nih.govThis compound (Predicted FT-IR)This compound (Predicted Raman)
O-H Stretch~3380 (broad)~3400 (broad)Weak
C-H Stretch (alkane)2920, 28502930, 2860Strong
C-O-C Stretch (ether)~1090~1095Moderate
C-O Stretch (alcohol)~1040~1045Moderate
C-F StretchN/A~1050-1100Moderate

Note: Predicted values are based on the analysis of the parent compound and the known effects of fluorination from computational studies. chapman.edunih.gov

Applications of 4 Fluoromethyl Oxan 4 Yl Methanol As a Synthetic Building Block and Research Probe

Utilization in the Synthesis of Architecturally Complex Organic Molecules

The geminal arrangement of a fluoromethyl and a hydroxymethyl group on a cyclic ether backbone makes [4-(Fluoromethyl)oxan-4-yl]methanol a potent precursor for the synthesis of architecturally complex organic molecules. The primary alcohol provides a handle for a wide array of chemical transformations, while the fluoromethyl group can influence the molecule's conformation, lipophilicity, and metabolic stability.

While this compound is achiral, its derivatives can serve as chiral scaffolds in the synthesis of natural products and their analogues. The introduction of chirality can be achieved through various methods, including enantioselective reactions at the primary alcohol or subsequent transformations of the oxane ring. The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group, potentially leading to analogues with improved pharmacological profiles.

For instance, the oxane ring is a common structural motif in many natural products with significant biological activity. The synthesis of fluorinated analogues of such natural products could lead to enhanced potency or selectivity. The general synthetic strategy would involve the elaboration of the hydroxymethyl group and potential modifications of the oxane ring to construct the desired natural product backbone.

Table 1: Potential Natural Product Classes for Synthesis Using a this compound-derived Scaffold

Natural Product ClassRepresentative Core StructurePotential Modification with Fluorinated Scaffold
PolyketidesMacrolide ring with embedded ether linkagesIncorporation of the fluorinated oxane unit
TerpenoidsIsoprene-based cyclic structuresSynthesis of fluorinated analogues of cyclic ether-containing terpenoids
AlkaloidsNitrogen-containing heterocyclic systemsUse as a chiral pool synthon after resolution and functionalization

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide variety of heterocyclic systems. The primary alcohol can be converted into other functional groups, such as amines, halides, or azides, which can then participate in cyclization reactions.

For example, oxidation of the primary alcohol to an aldehyde, followed by condensation with a binucleophile, could lead to the formation of fused or spirocyclic heterocyclic systems. The presence of the fluoromethyl group can influence the reactivity and regioselectivity of these cyclization reactions.

Table 2: Examples of Heterocyclic Systems Potentially Accessible from this compound

Starting Material DerivativeReaction PartnerResulting Heterocycle
[4-(Fluoromethyl)oxan-4-yl]methanalHydrazineFused Pyrazoline
4-(Aminomethyl)-4-(fluoromethyl)oxanePhosgeneFused Imidazolidinone
4-(Azidomethyl)-4-(fluoromethyl)oxaneAlkyneSpiro-Triazole

Development of Chemical Probes for Receptor-Ligand Interactions (excluding biological outcomes)

Chemical probes are essential tools for studying the interactions between ligands and their biological targets. mskcc.org The fluoromethyl group in this compound can serve as a valuable ¹⁹F NMR tag. ¹⁹F NMR is a powerful technique for studying ligand binding due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. By incorporating this building block into a ligand, researchers can monitor changes in the ¹⁹F NMR chemical shift upon binding to a receptor, providing information about the binding event and the local environment of the fluorine atom.

The synthesis of such probes would involve coupling the hydroxymethyl group of the building block to a known pharmacophore. The resulting probe could then be used in binding assays to characterize receptor-ligand interactions without directly assessing the biological outcome of this binding.

Role in Combinatorial Chemistry and Automated Synthesis for Chemical Library Generation

Combinatorial chemistry is a powerful strategy for generating large libraries of related compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for its use as a scaffold in combinatorial library synthesis. The primary alcohol can be readily derivatized with a wide range of building blocks using robust and automatable reactions, such as esterification, etherification, or amidation (after conversion to an amine).

A typical combinatorial library synthesis could involve attaching the scaffold to a solid support via the hydroxyl group. Subsequent reactions could then be performed in a parallel fashion to introduce diversity at other positions of the molecule. This approach allows for the rapid generation of a large number of distinct compounds, each containing the fluorinated oxane core, which can then be screened for desired properties.

Precursor for Advanced Materials Science Applications (e.g., polymerizable monomers, functional linkers)

The unique properties conferred by the fluorine atom, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for materials science applications. sciencedaily.com this compound can be converted into polymerizable monomers by introducing a reactive group, such as an acrylate (B77674) or a vinyl ether, at the primary alcohol position. The resulting monomers could then be polymerized to produce fluorinated polymers with tailored properties.

These polymers might find applications as low-surface-energy coatings, chemically resistant materials, or as components in advanced optical or electronic devices. The oxane ring can provide a degree of rigidity to the polymer backbone, while the fluoromethyl group can enhance its thermal and chemical stability.

Isotopic Labeling Strategies for Mechanistic Studies and Tracer Development

Isotopic labeling is a crucial technique for elucidating reaction mechanisms and for developing tracers for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The presence of the fluoromethyl group in this compound offers opportunities for isotopic labeling with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide.

The development of an ¹⁸F-labeled tracer based on this scaffold would typically involve a late-stage fluorination reaction, where a suitable leaving group is displaced by [¹⁸F]fluoride. This could be achieved by first converting the primary alcohol to a tosylate or a mesylate, followed by nucleophilic substitution with [¹⁸F]F⁻. The resulting ¹⁸F-labeled compound could then be used as a tracer to study the in vivo distribution and pharmacokinetics of molecules containing the oxane scaffold. semanticscholar.org

Table 3: Hypothetical Isotopic Labeling Scheme

PrecursorLabeling AgentLabeled ProductPotential Application
[4-(Tosyloxymethyl)oxan-4-yl]methyl fluoride (B91410)K[¹⁸F]F[4-([¹⁸F]Fluoromethyl)oxan-4-yl]methanolPET imaging tracer development
This compoundDeuterated ReagentsDeuterated isotopologueMechanistic studies of metabolic pathways

Q & A

Q. What are the standard synthetic routes for [4-(Fluoromethyl)oxan-4-yl]methanol, and how are yields optimized?

Methodological Answer: The synthesis of this compound often involves fluorination strategies. One key approach is radical-polar crossover photoredox catalysis , which enables selective fluorination of precursors like redox-active esters. For example, fluoromethylation can be achieved using photoredox catalysts (e.g., Ir-based complexes) under blue light irradiation, with LiBF₄ as the fluorine source. Yields are optimized by controlling reaction parameters such as solvent polarity (acetonitrile or DMF), catalyst loading (1–5 mol%), and irradiation time (6–12 hours) .

Another method involves the Pudovick reaction with niobium pentoxide (Nb₂O₅) as a catalyst, which facilitates cyclization and fluorination without chiral ligands. This method is advantageous for generating stereochemical diversity in oxazaphosphinine derivatives, with yields improved by adjusting reaction temperature (60–80°C) and stoichiometry of fluoromethylating agents .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization relies on a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR identifies structural features, with fluoromethyl groups showing distinct splitting patterns (e.g., δ ~4.5 ppm for -CH₂F in ¹H NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC or GC-MS assesses purity, with mobile phases optimized for polar fluorinated compounds (e.g., methanol/water gradients) .

Q. How can photoredox catalysis improve fluorination efficiency in synthesizing this compound derivatives?

Methodological Answer: Photoredox catalysis leverages visible light to generate radicals, enabling mild fluorination conditions. For example, decarboxylative fluorination of redox-active esters (RAEs) derived from carboxylic acid precursors avoids harsh reagents like HF. Key steps include:

RAE Preparation : Reacting carboxylic acids with N-hydroxyphthalimide (NHPI) and DCC.

Photoredox Cycle : Using Ir(ppy)₃ as a catalyst, the RAE undergoes single-electron transfer (SET) under blue light, forming an alkyl radical.

Fluorination : The radical reacts with LiBF₄ to yield the fluorinated product.
Optimization involves screening ligands (e.g., dtbbpy for stability) and additives (e.g., H₂O to enhance LiBF₄ solubility) .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?

Methodological Answer: SAR studies typically involve:

Derivative Synthesis : Modifying the oxane ring (e.g., substituents at C-4) or fluoromethyl group (e.g., replacing F with Cl/CF₃).

Enzyme Assays : Testing inhibitory activity against targets like tyrosinase (using L-DOPA as a substrate) or microtubule-associated proteins (via tubulin polymerization assays). IC₅₀ values are determined using dose-response curves (e.g., 10–100 μM concentrations) .

Computational Modeling : Docking studies (AutoDock Vina) predict binding interactions, focusing on hydrogen bonding with fluoromethyl groups and hydrophobic interactions with the oxane ring .

Q. How are neuroprotective effects of this compound evaluated in preclinical models?

Methodological Answer: Neuroprotection is assessed using:

  • In Vitro Models : Primary cortical neurons exposed to β-amyloid (Aβ) or glutamate. Cell viability is measured via MTT assay, with pretreatment (24 hours) of test compounds (1–50 μM) .
  • In Vivo Models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) administered the compound (10–50 mg/kg, oral) for 4–8 weeks. Behavioral tests (Morris water maze) and histopathology (Aβ plaque quantification) evaluate efficacy .

Q. What methodologies assess environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–37°C. Monitor degradation via HPLC and identify products using LC-MS.
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; quantify remaining compound and fluorinated byproducts (e.g., F⁻ ions via ion chromatography) .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) assess environmental risk .

Contradictions and Open Challenges

  • Synthetic Efficiency : Photoredox methods (high selectivity, mild conditions ) vs. Pudovick reactions (broader substrate scope but lower yields ).
  • Bioactivity : Fluoromethyl groups enhance tyrosinase inhibition but may reduce solubility, complicating formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Fluoromethyl)oxan-4-yl]methanol
Reactant of Route 2
[4-(Fluoromethyl)oxan-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.